Potassium [(4-chlorophenyl)methyl]trifluoroboranuide
Overview
Description
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide, also known as potassium (4-chlorobenzyl) (trifluoro)borate (1-), is a chemical compound with the molecular formula C7H6BClF3K and a molecular weight of 232.48 g/mol . This compound is part of the potassium organotrifluoroborate family, which has gained significant attention due to its stability and versatility in various chemical reactions .
Scientific Research Applications
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for various biochemical studies.
Industry: It is used in the production of fine chemicals and materials science.
Safety and Hazards
Mechanism of Action
Target of Action
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide is a chemical compound that is primarily used in the Suzuki Cross-Coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds. The primary targets of this compound are the boronic acid surrogates involved in this reaction .
Mode of Action
It is known that the compound acts as a boronic acid surrogate in the suzuki cross-coupling reaction . This means that it likely interacts with its targets by donating its boron atom to form new carbon-carbon bonds.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the Suzuki Cross-Coupling reaction . This reaction is a key step in many synthetic processes, particularly in the pharmaceutical industry, where it is used to create complex organic compounds. The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki Cross-Coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds, many of which have potential applications in the pharmaceutical industry.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is known to be incompatible with oxidizing agents and acids . Additionally, its solubility in water may affect its distribution and efficacy in different environments . The compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. In particular, it is involved in the formation of carbon-carbon bonds, which is a crucial step in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds . These interactions are essential for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules that can modulate cellular functions. For example, it can be used to create compounds that inhibit specific enzymes or receptors, thereby altering cell signaling pathways and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with palladium catalysts The compound forms a complex with the palladium catalyst, which then facilitates the transfer of the aryl group from the aryl halide to the boronic acidThe resulting biaryl compound can then undergo further modifications to produce the desired product . This mechanism highlights the compound’s role in enabling efficient and selective synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to oxidizing agents or acids . Long-term studies have shown that the compound maintains its reactivity and efficacy in facilitating Suzuki Cross-Coupling reactions over extended periods. Any degradation products formed over time should be monitored to ensure the integrity of the reactions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . It is important to determine the optimal dosage that maximizes the compound’s efficacy while minimizing any potential toxic effects.
Metabolic Pathways
This compound is involved in metabolic pathways that facilitate the synthesis of complex organic molecules. The compound interacts with enzymes and cofactors that are essential for the Suzuki Cross-Coupling reaction. These interactions help to drive the formation of carbon-carbon bonds, which are critical for the production of biaryl compounds . The compound’s role in these metabolic pathways underscores its importance in organic synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments where it can exert its effects. The compound’s distribution within cells is crucial for its role in facilitating biochemical reactions and influencing cellular functions .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is essential for the compound’s activity and function in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide can be synthesized through the reaction of 4-chlorobenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity and yield. The compound is then stored under sealed conditions at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium (4-methylphenyl)methyltrifluoroboranuide
Uniqueness
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective .
Properties
IUPAC Name |
potassium;(4-chlorophenyl)methyl-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWYOVZLNAJSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334209-42-5 | |
Record name | potassium [(4-chlorophenyl)methyl]trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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